5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine
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Overview
Description
5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine typically involves the formation of the triazole ring followed by its fusion with the pyridine ring. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is catalyst-free, additive-free, and eco-friendly, resulting in high yields and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and operationally simple. This method uses 2-hydrazinopyridine and substituted aromatic aldehydes at room temperature, providing facile access to the desired triazolopyridine derivatives . The process is functional group tolerant and atom-economic, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential as a kinase inhibitor.
Industry: Utilized in the development of new materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites and preventing their activity . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated as potential c-Met kinase inhibitors.
Uniqueness
5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine is unique due to its specific structural features that allow it to interact with a wide range of biological targets
Properties
Molecular Formula |
C11H16N4 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentan-1-amine |
InChI |
InChI=1S/C11H16N4/c12-8-4-1-2-6-10-13-14-11-7-3-5-9-15(10)11/h3,5,7,9H,1-2,4,6,8,12H2 |
InChI Key |
UBTPDQFKRWHRJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCCCN |
Origin of Product |
United States |
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